(S)-Benzyl 2-(((S)-2-amino-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-Benzyl 2-(((S)-2-amino-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino acid derivative, and a benzyl group. The stereochemistry of the compound, indicated by the (S) configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(((S)-2-amino-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Coupling with the Amino Acid Derivative: The final step involves coupling the pyrrolidine derivative with the amino acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, purification steps, and quality assurance to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(((S)-2-amino-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino acid derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Benzyl 2-(((S)-2-amino-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in protein-ligand binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(((S)-2-amino-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 2-(((S)-2-amino-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate: Unique due to its specific stereochemistry and combination of functional groups.
®-Benzyl 2-((®-2-amino-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate: Similar structure but different stereochemistry, leading to different biological activity.
N-Benzyl-2-pyrrolidinecarboxamide: Lacks the amino acid derivative, resulting in different chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H27N3O3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20-11-15-9-6-10-21(15)18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,22) |
InChI Key |
VJUQMQGVXIPMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN1C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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